

preventing the co-precipitation of impurities with glyoxime complexes

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Compound of Interest

Compound Name: Glyoxime

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Technical Support Center: Glyoxime Complex Precipitation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the co-precipitation of impurities during experiments involving **glyoxime** complexes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating nickel with dimethyl**glyoxime** (DMG)?

The optimal pH range for the quantitative precipitation of nickel(II) with dimethyl**glyoxime** is between 5 and 9.^{[1][2]} In strongly acidic solutions (pH < 5), the equilibrium shifts, favoring the dissolution of the nickel-DMG complex.^{[1][2]} In highly alkaline conditions, there is a risk of precipitating metal hydroxides. For selective precipitation, a pH of around 8 is often optimal, particularly when separating nickel from cobalt.^[3]

Q2: Why is an alcoholic solution of dimethyl**glyoxime** used?

Dimethyl**glyoxime** has very low solubility in water but is significantly more soluble in ethanol.^[1] ^[4] Using an alcoholic solution allows for the introduction of the reagent into the aqueous solution containing the metal ions without premature precipitation of the reagent itself.

Q3: How much dimethyl**glyoxime** solution should be added?

A slight excess of the dimethylglyoxime solution is necessary to ensure the complete precipitation of nickel. However, a large excess should be avoided as the reagent itself can precipitate out of the solution, leading to inaccurate results.[1][2] The amount of reagent to be added also depends on the presence of other metals, like cobalt, that can form soluble complexes with DMG, in which case a greater amount of the reagent may be required.[1][2]

Q4: My nickel-DMG precipitate is very bulky and difficult to filter. How can I improve this?

The bulky nature of the nickel dimethylglyoximate precipitate is a known issue.[1][2] To obtain a denser and more easily filterable precipitate, a technique called precipitation from a homogeneous solution is recommended. This involves adjusting the initial pH to a slightly acidic value (e.g., 3-4) and then slowly raising it by the gradual hydrolysis of urea.[1] This slow increase in pH leads to the formation of a more compact precipitate.[2]

Q5: Can other metals interfere with the precipitation of nickel-DMG?

Yes, several metal ions can interfere. Iron(III) and chromium(III) can precipitate as hydroxides in the ammoniacal solution used for nickel-DMG precipitation. This interference can be prevented by adding a masking agent, such as tartrate or citrate, which forms soluble complexes with these metals, keeping them in solution.[1] Cobalt(II) can form a soluble complex with DMG and may co-precipitate with nickel, especially at lower pH values (around 6-7).[3] Other metals like copper, bismuth, and palladium can also form precipitates with DMG.[4]

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
No precipitate or incomplete precipitation	pH of the solution is too acidic (below 5).	Adjust the pH to the optimal range of 5-9 using ammonia solution. [1] [2]
Insufficient dimethylglyoxime reagent was added.	Add a small amount of additional DMG solution to the filtrate to check for further precipitation.	
Presence of high concentrations of masking agents that may also weakly chelate nickel.	Increase the amount of DMG solution to ensure there is enough free reagent to precipitate the nickel.	
Precipitate dissolves	The solution became too acidic after precipitation.	Re-adjust the pH to the 5-9 range with ammonia. Ensure the solution is well-buffered.
Co-precipitation of brownish solid with the red nickel-DMG	Co-precipitation of cobalt-DMG complex.	Adjust the pH to be at least 7, preferably 8, as cobalt co-precipitation increases at lower pH. [3]
Formation of a gelatinous, colored precipitate (other than red)	Precipitation of metal hydroxides (e.g., $\text{Fe}(\text{OH})_3$, $\text{Al}(\text{OH})_3$).	Add a masking agent like tartaric acid or sodium citrate before adding the DMG and adjusting the pH. [1]
White precipitate forms alongside the red nickel-DMG	Excess dimethylglyoxime has precipitated.	Avoid adding a large excess of the DMG solution. The amount should be just enough for complete nickel precipitation. [1] [2]
Low yield of the nickel-DMG precipitate	The precipitate is slightly soluble in alcohol.	Minimize the volume of the alcoholic DMG solution added. [1]

Washing the precipitate with pure water.	Wash the precipitate with cold water containing a few drops of ammonia to reduce solubility losses. [1]
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Data Presentation

Table 1: Solubility of Dimethylglyoxime (DMG)

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	20	0.063 [5]
Ethanol	25	4.2 [5]

Table 2: Influence of pH on Nickel Precipitation and Cobalt Co-precipitation

pH	Nickel Precipitation (%)	Cobalt Co-precipitation (%)
6	~98	Increases notably
7	~98.5	Decreases
8	98.5	~20

Data is approximate and based on a Ni/DMG ratio of 0.2.[\[3\]](#)

Table 3: Colors of Metal-Glyoxime Precipitates

Metal Ion	Precipitate Color
Nickel(II)	Bright Red[4]
Copper(II)	Blue[4]
Cobalt(II)	Brown[4]
Bismuth(III)	Bright Yellow[4]

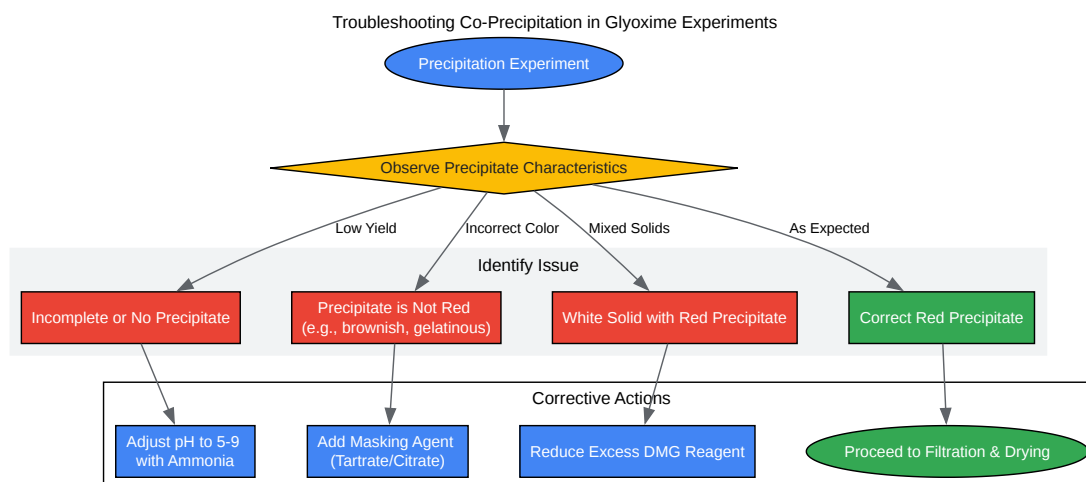
Experimental Protocols

Protocol: Gravimetric Determination of Nickel with Dimethylglyoxime, Minimizing Co-precipitation

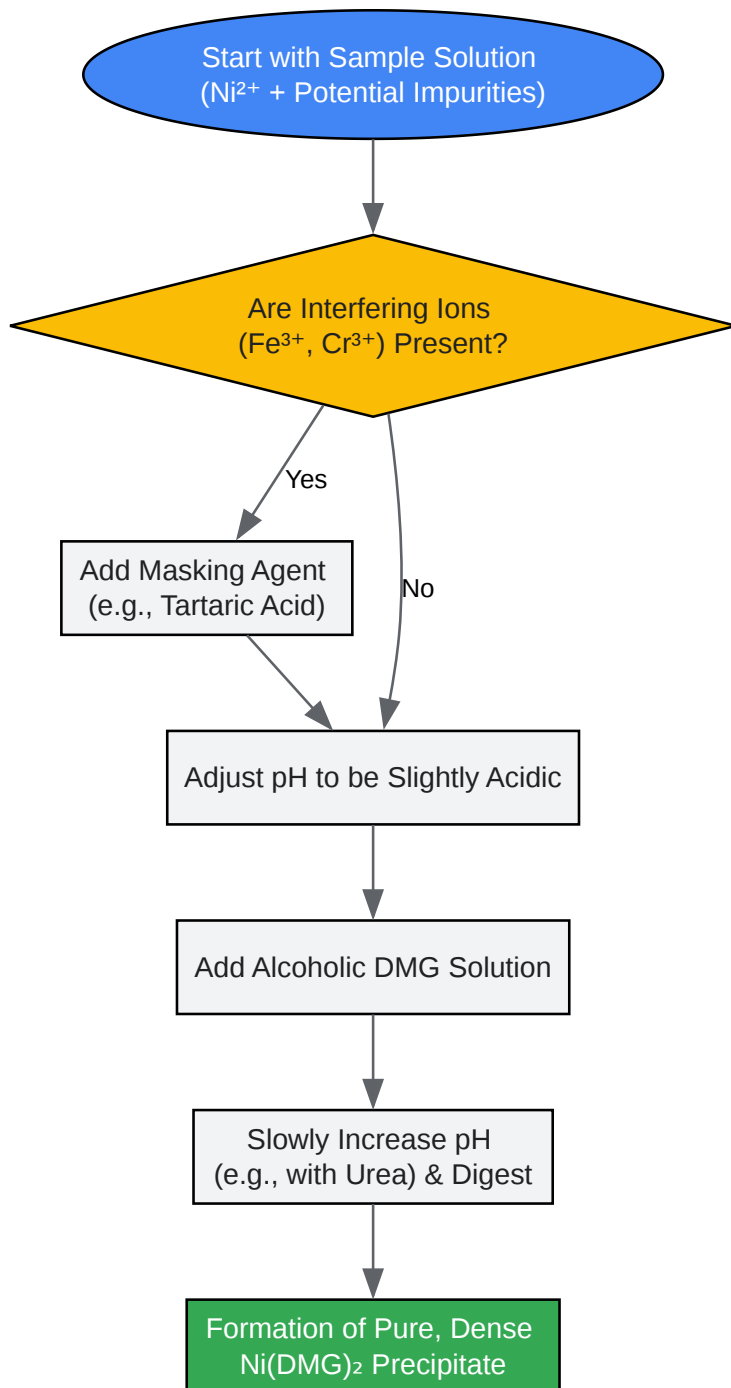
- Sample Preparation: Accurately weigh the sample containing nickel and dissolve it in a suitable acid (e.g., HCl). Dilute the solution with distilled water.
- Masking of Interfering Ions: If interfering ions like Fe(III) or Cr(III) are present, add a solution of tartaric acid or citric acid.[1]
- pH Adjustment (for Homogeneous Precipitation): Adjust the pH of the solution to be slightly acidic (pH 3-4) with HCl. Add urea to the solution.[1]
- Precipitation: Heat the solution to about 60-80°C. Add a 1% alcoholic solution of dimethylglyoxime slowly with constant stirring.[6] The amount should be in slight excess.
- Digestion: Cover the beaker with a watch glass and keep the solution at 60-80°C for about an hour. The urea will slowly decompose to ammonia, gradually and uniformly raising the pH and causing the formation of a dense, crystalline precipitate.[1]
- Cooling and Filtration: Allow the beaker to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible.
- Washing: Wash the precipitate several times with small portions of cold water containing a small amount of ammonia.[1] Test the filtrate for the completeness of precipitation by adding a few drops of the DMG solution.

- **Drying and Weighing:** Dry the crucible with the precipitate in an oven at 110-120°C until a constant weight is achieved.[\[6\]](#) Cool the crucible in a desiccator before each weighing.
- **Calculation:** Calculate the percentage of nickel in the original sample based on the weight of the dried nickel dimethylglyoximate precipitate.

Visualizations



Logical Flow for Preventing Co-Precipitation

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